molecular formula C16H20O6 B1264421 Corynesporol

Corynesporol

Cat. No. B1264421
M. Wt: 308.33 g/mol
InChI Key: QZSXFCXNYYUIPY-NSLUBLRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corynesporol is a natural product found in Corynespora with data available.

Scientific Research Applications

Anticancer Properties and Cytotoxicity

Corynesporol, a heptaketide isolated from the endolichenic fungus Corynespora sp. inhabiting the cavern beard lichen Usnea cavernosa, demonstrates notable applications in scientific research, particularly in cancer studies. This compound, along with other metabolites, has been evaluated for its cytotoxicity and potential to inhibit migration in human metastatic breast and prostate cancer cell lines, showcasing its significance in anticancer research. The findings suggest that derivatives of corynesporol could contribute to the development of novel therapeutic agents aimed at cancer treatment, emphasizing the importance of natural products in drug discovery and oncological research (Paranagama et al., 2007).

Bioactivity Against Inflammatory and Oxidative Stress

Further illustrating its broad scientific applications, corynesporol and related compounds have been studied for their anti-inflammatory and antioxidant activities. In particular, studies on depsidones and diaryl ethers from Corynespora cassiicola L36 reveal their potential in mitigating oxidative stress and inflammation. These compounds have demonstrated radical scavenging activities comparable to ascorbic acid and potent antioxidant activities in various assays. Such properties highlight the relevance of corynesporol in research focused on oxidative stress, inflammation, and potentially in the development of treatments for diseases characterized by these conditions (Chomcheon et al., 2009).

Antimicrobial and Antifungal Applications

Corynesporol's structural derivatives have also been investigated for their antimicrobial and antifungal properties. Research into various metabolites from Corynespora cassiicola, including corynesporol, demonstrates a potential for these compounds to inhibit the growth of harmful pathogens. This opens avenues for the development of new antimicrobial agents that could be essential in combating resistant strains of bacteria and fungi, underscoring the critical role of natural products in addressing ongoing challenges in infectious diseases (Ebrahim et al., 2012).

properties

Product Name

Corynesporol

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

(3R,4aR,10S,10aS)-3,10-dihydroxy-7,9-dimethoxy-3-methyl-4,4a,10,10a-tetrahydro-1H-benzo[g]isochromen-5-one

InChI

InChI=1S/C16H20O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,10-11,15,18-19H,6-7H2,1-3H3/t10-,11-,15+,16-/m1/s1

InChI Key

QZSXFCXNYYUIPY-NSLUBLRVSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]2[C@@H](CO1)[C@@H](C3=C(C2=O)C=C(C=C3OC)OC)O)O

Canonical SMILES

CC1(CC2C(CO1)C(C3=C(C2=O)C=C(C=C3OC)OC)O)O

synonyms

corynesporol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corynesporol
Reactant of Route 2
Corynesporol
Reactant of Route 3
Corynesporol
Reactant of Route 4
Corynesporol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Corynesporol
Reactant of Route 6
Corynesporol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.